

An In-depth Technical Guide to the Methyl Ester of 3-Hydroxydecanoic Acid

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Compound of Interest

Compound Name: Methyl 3-hydroxydecanoate

Cat. No.: B142741

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Abstract

The methyl ester of 3-hydroxydecanoic acid, a derivative of the naturally occurring 3-hydroxydecanoic acid, is a molecule of significant interest in various scientific fields. It serves as a crucial monomer unit in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms.^{[1][2]} The parent compound, 3-hydroxydecanoic acid, also known as myrmicacin, exhibits notable biological activities, including antibacterial properties.^{[3][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of the methyl ester of 3-hydroxydecanoic acid, with a focus on its chemical properties, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

The methyl ester of 3-hydroxydecanoic acid is a C11 fatty acid methyl ester. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O ₃	[4][5][6]
Molecular Weight	202.29 g/mol	[4][5][6]
CAS Number	62675-82-5	[4][5][6]
Appearance	Liquid	[4]
Purity	>98%	
Solubility	Soluble in Chloroform, Ethanol, Methanol	[4]
Storage Temperature	-20°C	[7]

Table 2: Spectroscopic and Chromatographic Data

Data Type	Value/Information	Source
IUPAC Name	methyl 3-hydroxydecanoate	[6]
SMILES	<chem>CCCCCCCC(CC(=O)OC)O</chem>	[6]
InChI	InChI=1S/C11H22O3/c1-3-4-5- 6-7-8-10(12)9-11(13)14- 2/h10,12H,3-9H2,1-2H3	[4][6]
InChIKey	UBVACUZVNTVHTE- UHFFFAOYSA-N	[4][6]
¹³ C NMR	Data available in Wiley-VCH GmbH SpectraBase	[6]
GC-MS	Data available in NIST Mass Spectrometry Data Center	[6]
Kovats Retention Index	1430 (Standard non-polar)	[6]

Synthesis and Experimental Protocols

The synthesis of the methyl ester of 3-hydroxydecanoic acid can be achieved through various organic reactions. One of the well-documented methods is the Reformatsky reaction.

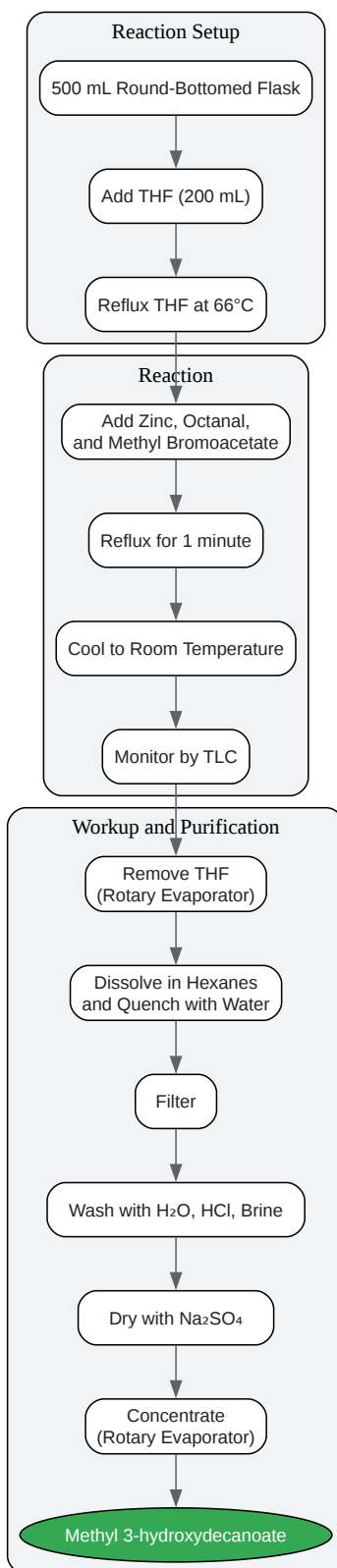
Reformatsky Reaction

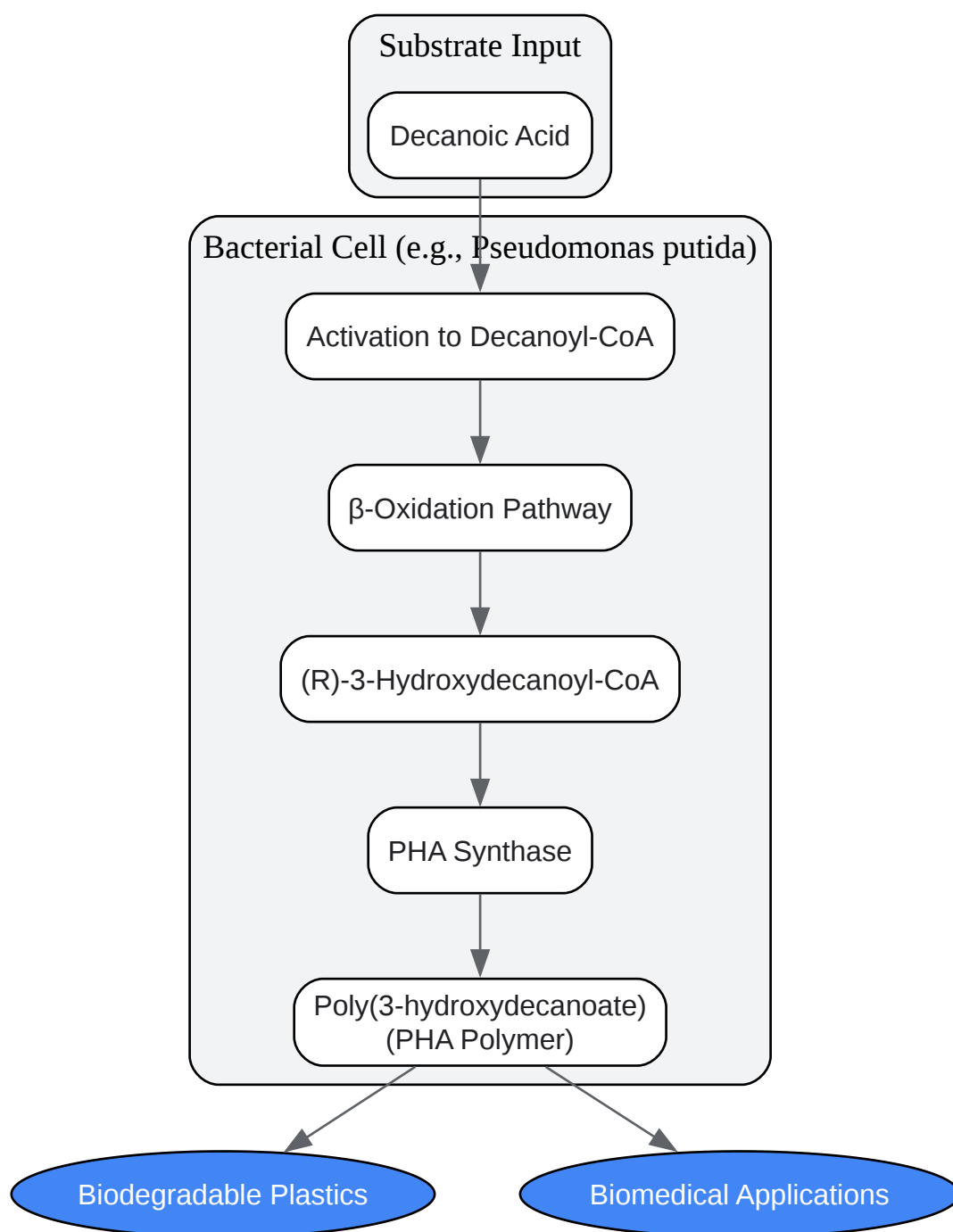
A common and effective method for synthesizing β -hydroxy esters is the Reformatsky reaction. This reaction involves the reaction of an aldehyde or ketone with an α -halo ester in the presence of zinc metal.

Experimental Protocol: Synthesis via Reformatsky Reaction[5]

- Materials and Equipment:
 - 500 mL round-bottomed flask
 - Condenser (30 cm)
 - Magnetic stirrer and stir bar
 - Sand bath
 - Tetrahydrofuran (THF), 200 mL
 - Zinc granules, 6.5 g (0.1 mol)
 - Octanal, 0.1 mol
 - Methyl bromoacetate, 0.2 mol
 - Hexanes
 - Deionized water
 - 1 M Hydrochloric acid (HCl)
 - Brine (saturated NaCl solution)
 - Sodium sulfate (Na_2SO_4)

- Rotary evaporator
- Thin Layer Chromatography (TLC) supplies (eluent: hexanes-EtOAc, 80:20)
- Procedure:
 - Add 200 mL of THF to an oven-dried 500 mL round-bottomed flask equipped with a condenser.
 - Rapidly stir the THF and bring it to reflux (66 °C) using a sand bath.
 - Temporarily remove the condenser and add 6.5 g of zinc granules to the hot solvent.
 - Rapidly add the octanal (0.1 mol) and methyl bromoacetate (0.2 mol) to the reaction mixture.
 - Immediately reattach the condenser; rapid boiling should occur.
 - Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.
 - Monitor the reaction completion by TLC (eluent: hexanes-EtOAc, 80:20); the reaction is typically complete within 20 minutes.
 - Remove the excess THF under reduced pressure using a rotary evaporator.
 - Dissolve the resulting brown oil in hexanes and quench with deionized water, which will form a yellow precipitate.
 - Filter the mixture and wash the hexane layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and once with 50 mL of brine.
 - Dry the organic layer with anhydrous sodium sulfate (Na_2SO_4).
 - Remove the hexanes under reduced pressure to yield the final product.
- Expected Yield: 86-95%





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